molecular formula C15H12O4 B2954894 (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one CAS No. 896825-21-1

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Cat. No.: B2954894
CAS No.: 896825-21-1
M. Wt: 256.257
InChI Key: VUZHHSJXSAEZJI-JYRVWZFOSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a synthetic chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound incorporates a benzofuran-3(2H)-one core, a structure recognized as a privileged template in the development of bioactive molecules . The strategic incorporation of the furan ring and methoxy substituent is designed to enhance the molecule's pharmacological properties and interaction with biological targets . Researchers will find this compound valuable for screening against various cancer cell lines. Structurally related benzofuran and furanone derivatives have demonstrated potent in vitro antiproliferative activity against diverse cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancers . The mechanism of action for this class of compounds frequently involves the inhibition of key cellular processes in cancerous cells; related molecules have been shown to function as cytotoxic agents, with their activity often linked to the presence of specific functional groups like the methylenedioxy moiety or furan-2(3H)-one core . Furthermore, the furan ring can serve as a key pharmacophore, as evidenced by furan-based Schiff base derivatives and their metal complexes which are investigated for their cytotoxic properties . This product is intended for research applications such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of more complex pharmaceutical candidates. This compound is supplied as a high-purity compound to ensure consistent and reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-methoxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-12(17-2)6-5-11-14(16)13(19-15(9)11)8-10-4-3-7-18-10/h3-8H,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZHHSJXSAEZJI-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the presence of furan and benzofuran moieties, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14O3\text{C}_{17}\text{H}_{14}\text{O}_{3}

1. Antibacterial Activity

The presence of furan and benzofuran rings in this compound indicates potential antibacterial properties. Compounds with similar structures have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, preliminary studies suggest that derivatives of benzofuran exhibit notable antibacterial activity, which may extend to this compound as well .

Compound Activity Target Bacteria
Benzofuran DerivativesAntibacterialStaphylococcus aureus, Escherichia coli
(Z)-2-(furan-2-ylmethylene)...Potentially AntibacterialTBD

2. Anticancer Activity

Research indicates that compounds containing the benzofuran scaffold have significant anticancer properties. A study highlighted the effectiveness of various benzo[b]furan derivatives as tubulin polymerization inhibitors, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance their potency against cancer cells .

Case Study:
In a comparative study, a derivative similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents across multiple cancer cell lines. This suggests a promising avenue for further exploration in cancer therapeutics .

Compound IC50 (nM) Cell Line
Standard Drug (CA-4)42Various Cancer Cell Lines
Similar Benzofuran Derivative24HeLa Cells

3. Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds with similar structures have shown significant hydroxyl radical scavenging activity, indicating that this compound may also possess protective effects against oxidative stress .

The biological activities of this compound are likely linked to its ability to interact with key biological targets:

  • Antibacterial: Potential inhibition of bacterial enzymes through hydrogen bonding with amino acid residues.
  • Anticancer: Inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells.
  • Antioxidant: Scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs and their substituent differences compared to the target compound:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 6-OCH₃, 7-CH₃, (Z)-furan-2-ylmethylene C₁₆H₁₂O₄ 268.26 Methoxy and methyl enhance solubility N/A
BH26206 (622793-58-2) 6-dimethylcarbamate, (Z)-furan-2-ylmethylene C₁₆H₁₃NO₅ 299.28 Carbamate group introduces polarity
AV28518 (620546-01-2) 6-OH, (Z)-biphenylmethylidene C₂₁H₁₄O₃ 314.33 Hydroxyl group for H-bonding
BH26265 (620549-15-7) 6-OCH₂(2,5-dimethyl), (Z)-trimethoxybenzylidene C₂₇H₂₆O₆ 446.49 Bulky substituents hinder planarity
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one 6-OBn, 7-CH₃, (E)-4-Br-benzylidene C₂₄H₁₇BrO₃ 433.29 Bromine enhances lipophilicity
Key Observations:
  • Substituent Effects on Solubility : The target compound’s 6-methoxy group improves aqueous solubility compared to halogenated derivatives (e.g., bromine in ). Carbamate (BH26206) and hydroxyl (AV28518) substituents further modulate polarity .
  • Stereochemical Stability : The (Z)-configuration of the furan-2-ylmethylene group is conserved in analogs like BH26206 and BH26265, suggesting synthetic preference for this isomer .
  • Pharmacological Implications : Bulky substituents (e.g., BH26265’s trimethoxybenzylidene) may reduce membrane permeability, whereas smaller groups (e.g., methyl in the target compound) favor bioavailability .

Physicochemical Properties

  • Melting Points : Benzofuran derivatives with polar groups (e.g., hydroxyl in AV28518) typically exhibit higher melting points (>250°C) due to intermolecular H-bonding, while the target compound’s methoxy and methyl groups likely lower its melting point .
  • Planarity and Crystal Packing : The benzofuran core in ’s derivative is nearly planar, facilitating dense crystal packing via H-bonding. The target compound’s substituents may disrupt this planarity, altering solid-state properties .

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